molecular formula C8H8IN B1399666 5-Iodoisoindoline CAS No. 905274-25-1

5-Iodoisoindoline

Cat. No.: B1399666
CAS No.: 905274-25-1
M. Wt: 245.06 g/mol
InChI Key: SQDJKTRBNHCJNQ-UHFFFAOYSA-N
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Description

5-Iodoisoindoline is an organic compound characterized by an isoindoline core structure with an iodine atom attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoisoindoline typically involves the iodination of isoindoline. One common method is the direct iodination of isoindoline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow iodination processes. These methods ensure consistent product quality and higher yields. The choice of solvent, temperature, and reaction time are optimized to achieve maximum efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Iodoisoindoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The isoindoline core can be oxidized to form isoindoline-1,3-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form isoindoline derivatives with different substitution patterns using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (acetonitrile, ethanol), and catalysts (copper(I) iodide).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products:

  • Substitution reactions yield various isoindoline derivatives depending on the nucleophile used.
  • Oxidation reactions produce isoindoline-1,3-dione derivatives.
  • Reduction reactions result in different isoindoline derivatives with altered substitution patterns.

Scientific Research Applications

5-Iodoisoindoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Isoindoline derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: Some derivatives exhibit pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.

    Industry: Used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Iodoisoindoline and its derivatives depends on the specific application. In biological systems, these compounds may interact with molecular targets such as enzymes, receptors, or DNA. The iodine atom can enhance the compound’s binding affinity and specificity for its target, leading to increased biological activity. The exact pathways involved vary based on the derivative and its intended use.

Comparison with Similar Compounds

    Isoindoline: The parent compound without the iodine substitution.

    Isoindoline-1,3-dione: An oxidized form of isoindoline with carbonyl groups at positions 1 and 3.

    5-Bromoisoindoline: A similar compound with a bromine atom instead of iodine at the 5-position.

Uniqueness: 5-Iodoisoindoline is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom’s size and electronegativity can enhance the compound’s interactions with various molecular targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

5-iodo-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDJKTRBNHCJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727833
Record name 5-Iodo-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905274-25-1
Record name 5-Iodo-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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